molecular formula C30H31ClN2O2S B4597712 2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-3-(CYCLOPENTYLMETHYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOPENTAN]-4-ONE

2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-3-(CYCLOPENTYLMETHYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOPENTAN]-4-ONE

Cat. No.: B4597712
M. Wt: 519.1 g/mol
InChI Key: KUOGUDPCXHZHGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-(cyclopentylmethyl)-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4-one is a complex organic compound with a unique spiro structure

Scientific Research Applications

Synthesis and Biological Activity

A method for synthesizing 7,10-dimethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one based on ethyl ester of 4’-amino-5’,8’-dimethyl-1’H-spiro[cyclopentan-1,2’-naphthalene]-3’-carboxylic acid has been developed. This synthesis pathway involves the interaction of spirobenzo[h]quinazoline with various alkyl(aryl)halides, leading to a new class of derivatives containing methyl substituents in the benzene ring. The synthesized compounds have been studied for anticonvulsant, antidepressant, and antibacterial properties, indicating a broad spectrum of potential biological activities (Grigoryan et al., 2017).

Another study explored the antimonoamineoxidase and antineoplastic properties of novel spiro derivatives of benzo[h]quinazolines. These compounds were synthesized through the condensation of 4-amino-3-cyano-1,2-dihydrospiro(naphthalene-2,1'-cyclopentane) with chloroanhydrides of aromatic carboxylic acids, followed by substitution with nucleophilic reagents such as alcoholates, secondary amines, and thiolates. Some of these synthesized compounds showed significant activity against monoamine oxidase and exhibited antitumor properties (Markosyan et al., 2010).

Synthesis and Anti-Monoamine Oxidase and Antitumor Properties

Further research on 3H-spiro[benzo[h]quinazoline-5,1′-cyclohexane]-4(6H)-one derivatives revealed their potential in inhibiting brain monoamine oxidase activity and suppressing tumor growth in murine models. These findings suggest the potential therapeutic applications of these compounds in the treatment of neurological disorders and cancer (Markosyan et al., 2014).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(cyclopentylmethyl)-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4-one involves multiple steps. One common method starts with the reaction of ethyl 4’-amino-1’H-spiro[cycloheptane-1,2’-naphthalene]-3’-carboxylate with benzoyl isothiocyanate, leading to the formation of ethyl 4’-(3-benzoylthioureido)-

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(cyclopentylmethyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31ClN2O2S/c31-23-13-11-21(12-14-23)25(34)19-36-29-32-27-24-10-4-3-9-22(24)17-30(15-5-6-16-30)26(27)28(35)33(29)18-20-7-1-2-8-20/h3-4,9-14,20H,1-2,5-8,15-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOGUDPCXHZHGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CN2C(=O)C3=C(C4=CC=CC=C4CC35CCCC5)N=C2SCC(=O)C6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-3-(CYCLOPENTYLMETHYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOPENTAN]-4-ONE
Reactant of Route 2
2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-3-(CYCLOPENTYLMETHYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOPENTAN]-4-ONE
Reactant of Route 3
Reactant of Route 3
2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-3-(CYCLOPENTYLMETHYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOPENTAN]-4-ONE
Reactant of Route 4
Reactant of Route 4
2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-3-(CYCLOPENTYLMETHYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOPENTAN]-4-ONE
Reactant of Route 5
Reactant of Route 5
2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-3-(CYCLOPENTYLMETHYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOPENTAN]-4-ONE
Reactant of Route 6
2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-3-(CYCLOPENTYLMETHYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOPENTAN]-4-ONE

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